molecular formula C11H12N2 B13750466 1H-Imidazole, 1-(2-ethylphenyl)- CAS No. 25364-41-4

1H-Imidazole, 1-(2-ethylphenyl)-

Cat. No.: B13750466
CAS No.: 25364-41-4
M. Wt: 172.23 g/mol
InChI Key: MQZSSWAZHBYHAS-UHFFFAOYSA-N
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Description

1H-Imidazole, 1-(2-ethylphenyl)- is a substituted imidazole compound. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. These compounds are known for their versatility and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-(2-ethylphenyl)- typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production of substituted imidazoles often employs multicomponent reactions. For instance, a one-pot, four-component synthesis involving a bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions can yield trisubstituted imidazoles . This method is efficient and scalable, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, 1-(2-ethylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: TBHP in the presence of a catalyst.

    Reduction: Hydrogen gas with a palladium or nickel catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS).

Major Products:

    Oxidation: α-aminoaldehydes.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated imidazoles.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 1-(2-ethylphenyl)- involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can interact with cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

  • 1H-Imidazole, 1-(phenylmethyl)-
  • 1H-Imidazole, 1-(2-methylphenyl)-
  • 1H-Imidazole, 1-(4-methylphenyl)-

Comparison: 1H-Imidazole, 1-(2-ethylphenyl)- is unique due to the presence of the 2-ethylphenyl group, which can influence its chemical reactivity and biological activity. Compared to other substituted imidazoles, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .

Conclusion

1H-Imidazole, 1-(2-ethylphenyl)- is a versatile compound with significant potential in various fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable compound for scientific research and industrial use.

Properties

CAS No.

25364-41-4

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

1-(2-ethylphenyl)imidazole

InChI

InChI=1S/C11H12N2/c1-2-10-5-3-4-6-11(10)13-8-7-12-9-13/h3-9H,2H2,1H3

InChI Key

MQZSSWAZHBYHAS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2C=CN=C2

Origin of Product

United States

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